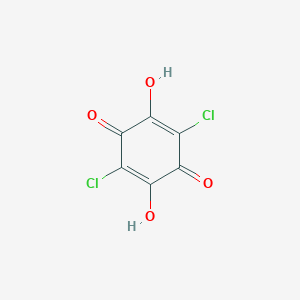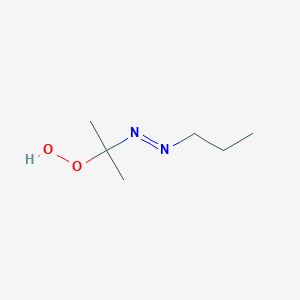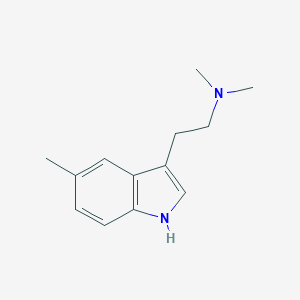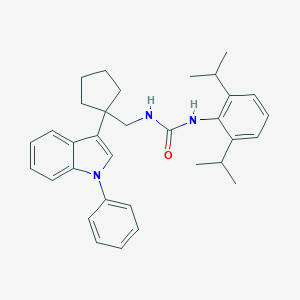
N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea, also known as BAY 43-9006, is a small molecule drug that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound was first synthesized in the late 1990s by Bayer AG and is currently marketed under the brand name Nexavar.
Mecanismo De Acción
The mechanism of action of N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea 43-9006 involves the inhibition of several protein kinases that play important roles in cell proliferation, angiogenesis, and tumor growth. RAF kinase is a key component of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer cells. By inhibiting RAF kinase, N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea 43-9006 can block the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and tumor growth.
Efectos Bioquímicos Y Fisiológicos
N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea 43-9006 has been shown to have several biochemical and physiological effects in cancer cells. It can induce cell cycle arrest and apoptosis, inhibit angiogenesis, and modulate the immune response. These effects are mediated by the inhibition of protein kinases and the downstream signaling pathways that they regulate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea 43-9006 has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical trials. However, there are also some limitations to its use in lab experiments. It can be cytotoxic at high concentrations, which can make it difficult to use in certain assays. It also has limited solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea 43-9006. One area of research is the development of new analogs and derivatives of this compound that may have improved pharmacological properties or target different protein kinases. Another area of research is the combination of N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea 43-9006 with other cancer therapies, such as chemotherapy or immunotherapy. Finally, there is a need for further clinical trials to determine the safety and efficacy of N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea 43-9006 in different types of cancer.
Métodos De Síntesis
The synthesis of N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea 43-9006 involves a multi-step process that begins with the reaction of 2,6-diisopropylaniline with 1-(4-bromophenyl)-1H-indole to form the intermediate product 2,6-bis(1-methylethyl)-N-(4-bromo-2-(1-methylethyl)phenyl)aniline. This intermediate is then reacted with cyclopentylmagnesium bromide to form the final product, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea.
Aplicaciones Científicas De Investigación
N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several protein kinases, including RAF kinase, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). These kinases play important roles in cell proliferation, angiogenesis, and tumor growth, making N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea 43-9006 a promising candidate for cancer therapy.
Propiedades
Número CAS |
145131-32-4 |
|---|---|
Nombre del producto |
N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-phenyl-1H-indol-3-yl)cyclopentyl)methyl)urea |
Fórmula molecular |
C33H39N3O |
Peso molecular |
493.7 g/mol |
Nombre IUPAC |
1-[2,6-di(propan-2-yl)phenyl]-3-[[1-(1-phenylindol-3-yl)cyclopentyl]methyl]urea |
InChI |
InChI=1S/C33H39N3O/c1-23(2)26-16-12-17-27(24(3)4)31(26)35-32(37)34-22-33(19-10-11-20-33)29-21-36(25-13-6-5-7-14-25)30-18-9-8-15-28(29)30/h5-9,12-18,21,23-24H,10-11,19-20,22H2,1-4H3,(H2,34,35,37) |
Clave InChI |
BYLKFLVZRAZRBC-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CN(C4=CC=CC=C43)C5=CC=CC=C5 |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CN(C4=CC=CC=C43)C5=CC=CC=C5 |
Sinónimos |
N(sup 1)-(2,6-diisopropylphenyl)-N(sup 2)-(1-(1-phenyl-3-indolyl)cyclo pentylmethyl)urea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



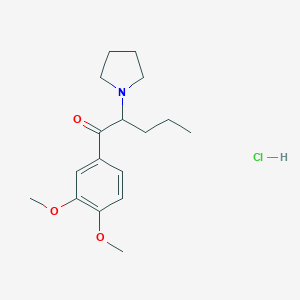
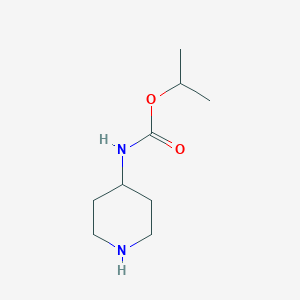
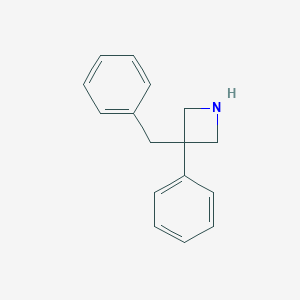
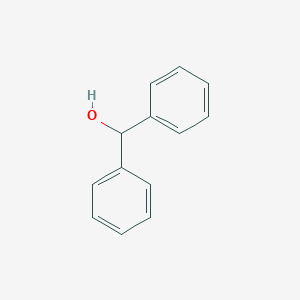
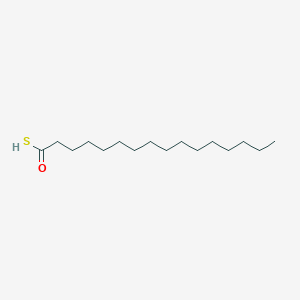
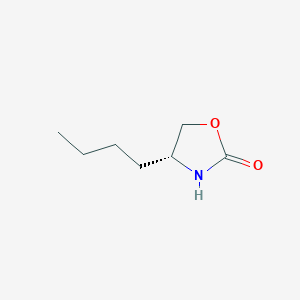
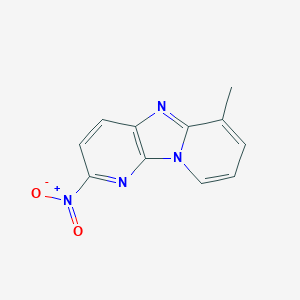
![[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium](/img/structure/B121734.png)
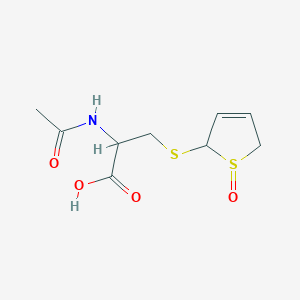
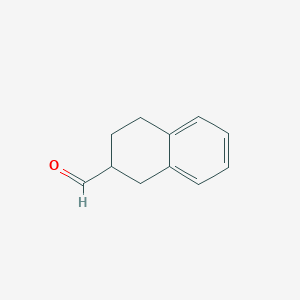
![2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B121741.png)
